(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
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Overview
Description
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-methoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-ethoxyphenyl)propan-1-amine
Uniqueness
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the propoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
KLAABHRCOSGLFS-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1[C@H](C(C)C)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C(C)C)N |
Origin of Product |
United States |
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